

A Comparative Guide to the Reproducibility of GS-829845 Experimental Results

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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

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This guide provides a comprehensive comparison of the experimental results of **GS-829845**, the primary active metabolite of the JAK1 inhibitor Filgotinib, with other relevant Janus kinase (JAK) inhibitors. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of its performance based on available experimental data.

Introduction to GS-829845

GS-829845 is the major and active metabolite of Filgotinib, an orally administered, selective inhibitor of Janus kinase 1 (JAK1).^{[1][2][3][4]} Filgotinib is metabolized by carboxylesterase 2 to form **GS-829845**.^[2] While **GS-829845** is approximately 10-fold less potent than its parent compound, it possesses a longer half-life and achieves higher systemic exposure, contributing significantly to the overall clinical efficacy of Filgotinib. The primary mechanism of action for both Filgotinib and **GS-829845** is the inhibition of the JAK/STAT signaling pathway, which is crucial in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.

Comparative Efficacy in Rheumatoid Arthritis

The efficacy of Filgotinib, and by extension **GS-829845**, has been extensively studied in clinical trials for rheumatoid arthritis. The primary endpoints in these trials often include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP). The combined exposure to Filgotinib and **GS-829845** is often used to assess the exposure-response relationship.

Phase 3 Clinical Trial Data (FINCH Program)

The FINCH clinical trial program evaluated the efficacy and safety of Filgotinib in patients with moderately to severely active rheumatoid arthritis.

Table 1: ACR Response Rates at Week 12 in the FINCH 1 & 2 Trials

Treatment Group	FINCH 1 (MTX-IR) ACR20 (%)	FINCH 1 (MTX-IR) ACR50 (%)	FINCH 1 (MTX-IR) ACR70 (%)	FINCH 2 (bDMARD-IR) ACR20 (%)	FINCH 2 (bDMARD-IR) ACR50 (%)	FINCH 2 (bDMARD-IR) ACR70 (%)
Filgotinib 200 mg + MTX	76.6	57.5	31.9	66.0	42.8	22.4
Filgotinib 100 mg + MTX	69.8	49.3	26.1	57.5	34.6	15.5
Adalimumab + MTX (FINCH 1)	70.5	48.6	27.5	N/A	N/A	N/A
Placebo + MTX	49.9	27.5	12.0	31.1	12.2	4.1

MTX-IR: Inadequate response to methotrexate; bDMARD-IR: Inadequate response to biologic disease-modifying antirheumatic drugs. Data from the FINCH 1 and FINCH 2 trials.

Table 2: DAS28-CRP <2.6 (Remission) Rates at Week 12 and 24 in the FINCH 1 & 2 Trials

Treatment Group	FINCH 1 (MTX-IR) Week 12 (%)	FINCH 1 (MTX-IR) Week 24 (%)	FINCH 2 (bDMARD-IR) Week 12 (%)	FINCH 2 (bDMARD-IR) Week 24 (%)
Filgotinib 200 mg + MTX	25.7	36.6	22.4	30.6
Filgotinib 100 mg + MTX	21.6	25.8	15.5	26.1
Adalimumab + MTX (FINCH 1)	21.4	27.1	N/A	N/A
Placebo + MTX	8.1	11.6	7.5	12.2

Data from the FINCH 1 and FINCH 2 trials.

Phase 2 Clinical Trial Data (DARWIN Program)

The DARWIN trials were dose-finding studies that also provided significant efficacy data.

Table 3: ACR20 Response Rates at Week 12 in the DARWIN 1 Trial (in combination with MTX)

Treatment Group	ACR20 Response (%)
Filgotinib 200 mg once daily	69
Filgotinib 100 mg once daily	64
Filgotinib 100 mg twice daily	79
Placebo	44

Data from the DARWIN 1 trial.

Comparative In Vitro Potency and Selectivity

GS-829845, along with Filgotinib, exhibits a preferential inhibition of JAK1 over other JAK family members. This selectivity is thought to contribute to its safety profile.

Table 4: In Vitro Inhibitory Activity (IC50) of JAK Inhibitors

Compound	JAK1 (nM)	JAK2 (nM)	JAK3 (nM)	TYK2 (nM)
Filgotinib	10	28	810	116
GS-829845	110	410	>10000	1500
Tofacitinib	1-3.2	20-112	1-5.6	99-344
Upadacitinib	43-59	250-480	>5000	>5000
Baricitinib	5.9	5.7	>400	53

IC50 values represent the concentration required for 50% inhibition. Data compiled from multiple sources and assays; direct comparison should be made with caution.

Experimental Protocols

JAK1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific JAK enzyme.

Protocol:

- Compound Preparation: Serially dilute test compounds (e.g., **GS-829845**) in DMSO.
- Assay Plate Preparation: Dispense 250 nL of the diluted compounds into a 384-well black plate.
- Enzyme and Substrate Addition: Add 18 μ L of a solution containing the recombinant GST-tagged catalytic domain of JAK1 and a peptide substrate to each well.
- Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation: Add 2 μ L of ATP solution to each well to start the kinase reaction.

- **Reaction Incubation:** Incubate the plate for 120 minutes at room temperature.
- **Reaction Quenching and Detection:** Add 20 μ L of a stop/detection buffer containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore.
- **Signal Reading:** After a 60-minute incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal, which is inversely proportional to the enzyme activity.

Clinical Trial Protocol for Efficacy Assessment (FINCH 2)

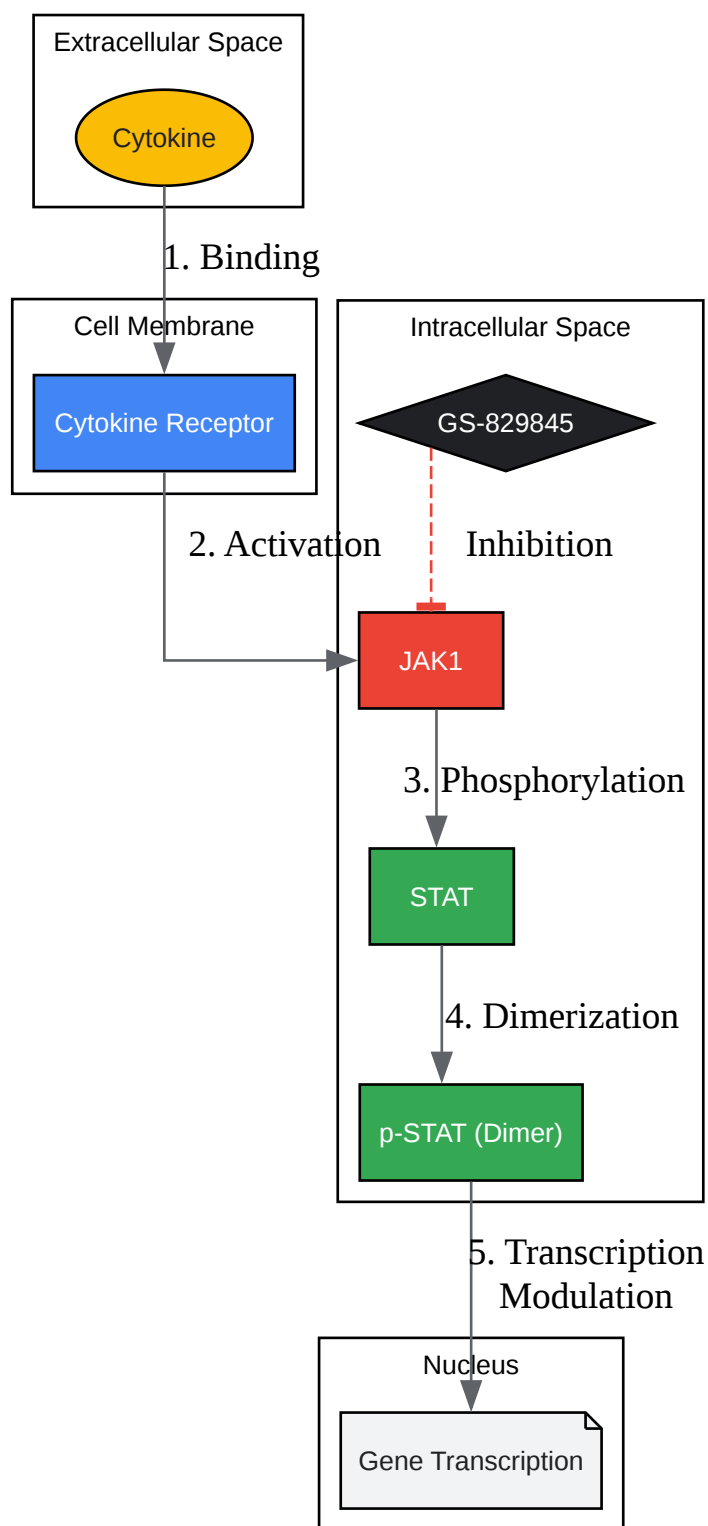
This protocol outlines the key elements of a Phase 3 clinical trial to evaluate the efficacy of Filgotinib in patients with an inadequate response to biologic DMARDs.

Protocol:

- **Study Design:** A randomized, double-blind, placebo-controlled, multicenter study.
- **Patient Population:** Adults with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to at least one prior biologic DMARD.
- **Interventions:** Patients are randomized to receive Filgotinib (100 mg or 200 mg once daily) or placebo, in addition to their stable background conventional synthetic DMARDs (csDMARDs).
- **Primary Endpoint:** The proportion of patients achieving an ACR20 response at Week 12.
- **Secondary Endpoints:** Include ACR50 and ACR70 responses, change from baseline in DAS28-CRP, and assessments of physical function and health-related quality of life.
- **Data Analysis:** Efficacy data are analyzed using non-responder imputation for the intent-to-treat population.

Visualizations

Signaling Pathway



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Caption: The JAK/STAT signaling pathway and the inhibitory action of **GS-829845**.

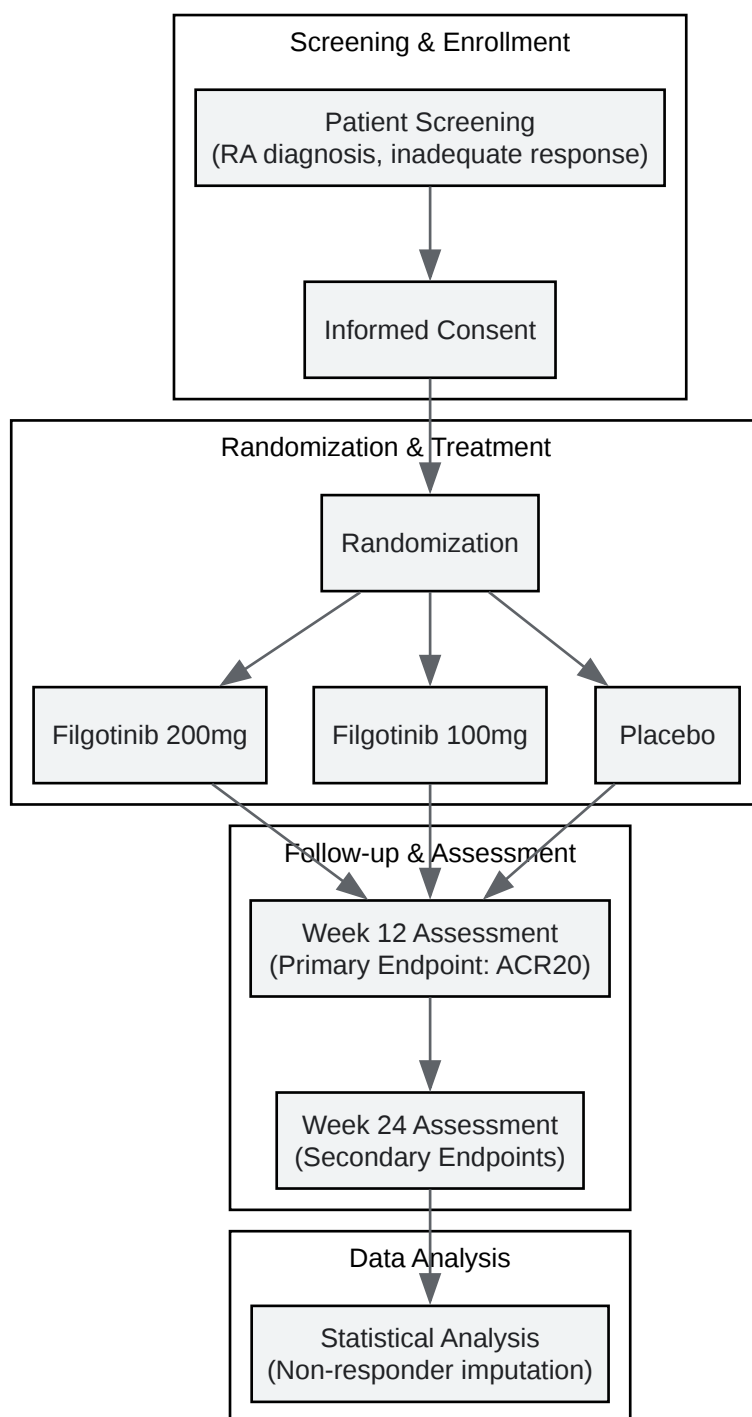
Experimental Workflow: JAK Inhibition HTRF Assay



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Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) JAK1 inhibition assay.

Experimental Workflow: Phase 3 Clinical Trial



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Caption: High-level workflow of a Phase 3 clinical trial for a JAK inhibitor in rheumatoid arthritis.

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References

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